molecular formula C8H4ClN3 B3220010 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190322-46-3

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3220010
CAS No.: 1190322-46-3
M. Wt: 177.59 g/mol
InChI Key: LWSFJQDGVKEJMP-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-46-3) is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol [ citation:1 ]. This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocycles, which are privileged scaffolds in drug discovery due to their planar structure and ability to mimic purine bases, allowing for targeted interactions with enzyme binding sites [ citation:6 ]. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a critical hinge-binding group in the design of kinase inhibitors [ citation:6 ]. Researchers utilize this scaffold, including derivatives like the one offered, to develop novel therapeutic agents. Published studies on analogous structures highlight their application in designing potent inhibitors for targets such as Maternal Embryonic Leucine Zipper Kinase (MELK), which is implicated in various cancers [ citation:6 ]. Furthermore, the pyrrolo[2,3-b]pyridine core has been successfully employed in scaffold-hopping strategies to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders [ citation:9 ]. The reactive chloro and cyano substituents on this molecule provide versatile synthetic handles for further functionalization and elaboration via cross-coupling and heterocycle formation reactions, making it a valuable building block in medicinal chemistry and organic synthesis programs. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFJQDGVKEJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of the 3 Chloro 1h Pyrrolo 2,3 B Pyridine 5 Carbonitrile System

Mechanistic Pathways of Key Cyclization Reactions

The synthesis of the 7-azaindole (B17877) core, and specifically substituted derivatives like 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, can be achieved through various cyclization strategies. While specific studies detailing the cyclization mechanism for this exact molecule are not prevalent, plausible pathways can be inferred from established syntheses of 7-azaindoles. Common strategies include the Fischer, Bartoli, and Hemetsberger-Knittel indole (B1671886) syntheses, as well as modern transition-metal-catalyzed cross-coupling and condensation reactions. nih.govchemicalbook.comresearchgate.netnbuv.gov.ua

One relevant approach involves the condensation of a substituted 2-aminopyrrole-3-carbonitrile with a suitable three-carbon synthon to construct the pyridine (B92270) ring. A plausible mechanism for such a reaction involves a sequence of condensation, cyclization, and aromatization steps. For instance, a reaction starting from a 2-aminopyrrole precursor might proceed via an initial Knoevenagel condensation or Michael addition, followed by an intramolecular nucleophilic attack of the amino group onto a nitrile or carbonyl group, leading to the fused pyridine ring after dehydration or elimination. uni-rostock.deuni-rostock.deajol.inforesearchgate.net

Synthesis StrategyDescriptionKey Mechanistic StepsReference(s)
Hemetsberger-Knittel Synthesis Thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, adaptable for azaindoles.Postulated to involve thermal extrusion of N₂ to form a vinyl nitrene, followed by cyclization and aromatization. researchgate.net, wikipedia.org
Chichibabin Cyclization LDA-mediated condensation of a 3-picoline derivative with a nitrile (e.g., benzonitrile).Involves metalation of the picoline methyl group, nucleophilic addition to the nitrile, and subsequent intramolecular cyclization onto the pyridine ring. nih.gov
Condensation/Cyclization Reaction of an aminopyrrole with an active methylene (B1212753) compound (e.g., malononitrile).Involves nucleophilic addition of the pyrrole (B145914) amino group to a nitrile, forming an imine, followed by intramolecular cyclization and tautomerization. ajol.info, researchgate.net
Transition Metal-Catalyzed Routes Palladium-catalyzed Sonogashira or Suzuki coupling followed by intramolecular cyclization.Carbon-carbon bond formation to create the pyrrole ring precursor, followed by a base- or metal-catalyzed cyclization onto the pyridine ring. chemicalbook.com, nih.gov

Detailed investigation of the reaction coordinates for 7-azaindole synthesis often reveals complex pathways with multiple intermediates. In the Hemetsberger-Knittel synthesis, for example, the key step is the thermal decomposition of an α-azidoacrylate. While the mechanism is not definitively established, it is postulated to proceed through the formation of a highly reactive nitrene intermediate following the loss of dinitrogen gas. wikipedia.orgchemeurope.com This nitrene can then undergo cyclization onto the adjacent aromatic ring. Azirine intermediates have also been isolated in related reactions, suggesting they may lie on the reaction pathway. wikipedia.org

For condensation-based cyclizations, the mechanistic pathway involves a series of well-understood reaction types. A proposed pathway for the formation of a pyrrolo[2,3-b]pyridine from a 2-aminopyrrole-3-carbonitrile and malononitrile (B47326) would include the following steps:

Nucleophilic Attack: The amino group of the pyrrole attacks one of the nitrile groups of malononitrile.

Iminium Formation: An intermediate imine is formed.

Intramolecular Cyclization: The C-3 carbon of the pyrrole ring attacks the second nitrile group, initiating the ring closure.

Tautomerization/Aromatization: A series of proton transfers leads to the final, stable aromatic 7-azaindole ring system. researchgate.net

Computational studies on related heterocyclic formations have been used to elucidate the transition states, confirming that the intramolecular cyclization step is often rate-determining due to the geometric constraints of forming the new ring.

Reactivity of the Carbonitrile Group at C-5 Position

The carbonitrile (nitrile) group at the C-5 position is a versatile functional handle for further molecular elaboration. Its reactivity is characterized by the electrophilicity of the carbon atom and the ability of the nitrogen to be protonated or coordinate to Lewis acids.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, particularly organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents. libretexts.org The initial nucleophilic addition leads to an intermediate imine anion salt. Subsequent aqueous workup hydrolyzes this intermediate to a ketone, providing a method to introduce acyl groups at the C-5 position. wikipedia.org

Another key reaction is the Pinner reaction, where the nitrile reacts with an alcohol under acidic conditions to form an imidate salt, which can then be hydrolyzed to an ester.

NucleophileReaction ConditionsIntermediateFinal Product (after hydrolysis)Reference(s)
Grignard Reagent (R-MgX) 1. Anhydrous Ether/THF; 2. H₃O⁺Imine anion saltKetone (Ar-CO-R) libretexts.org, wikipedia.org
Hydroxide (B78521) (OH⁻) Aqueous base, heatImidic acidCarboxylate (Ar-COO⁻) chemistrysteps.com
Water (H₂O) Aqueous acid, heatProtonated Nitrile -> AmideCarboxylic Acid (Ar-COOH) libretexts.org
1,2-Aminothiols (e.g., Cysteine) Physiological pHThioimidateThiazoline (B8809763) acs.org

Bioorthogonal "click" reactions between heteroaromatic nitriles and compounds containing a 1,2-aminothiol moiety, such as the N-terminal cysteine of a protein, have also been developed. The reaction proceeds via nucleophilic attack of the thiol on the nitrile, followed by intramolecular cyclization of the amine to form a stable thiazoline linkage. acs.org

The carbonitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemguide.co.uk

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A nucleophilic attack by water leads to an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comorganicchemistrytutor.com

Base-catalyzed hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemistrysteps.comorganicchemistrytutor.com Acidification is required in a separate step to obtain the free carboxylic acid.

Reduction of the nitrile group provides access to primary amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium). The reaction proceeds via the formation of an intermediate imine, which is further reduced to the amine.

Influence of Chlorine at C-3 on Ring Reactivity

The electronic character of the 7-azaindole system is a composite of its two fused rings. The pyrrole ring is π-excessive and thus activated towards electrophilic attack, while the pyridine ring is π-deficient and deactivated. The substituents at C-3 (chloro) and C-5 (carbonitrile) significantly modulate this inherent reactivity.

Electrophilic aromatic substitution (EAS) on the unsubstituted 7-azaindole preferentially occurs at the C-3 position of the electron-rich pyrrole ring. nih.gov In the case of this compound, this position is blocked. Therefore, the regioselectivity of any EAS reaction must be determined by the combined electronic and steric effects of the fused rings and the substituents.

Analysis of Directing Effects:

Pyrrole Ring: Strongly activating, directs electrophiles to C-3 (and C-2).

Pyridine Ring: Strongly deactivating due to the electronegative nitrogen atom.

Chlorine at C-3: This substituent is deactivating via its inductive effect (-I) but is an ortho, para-director due to resonance donation (+R) from its lone pairs. Relative to its position at C-3, it would direct incoming electrophiles to the C-2 (ortho) and N-1/C-4 (para) positions.

Considering these factors, the pyrrole ring remains the most probable site for electrophilic attack, despite the deactivating influence of the substituents. The C-2 position is the most likely site for substitution. Attack at C-2 is directed by the C-3 chlorine (ortho) and is electronically favored as it is part of the more reactive pyrrole ring. The stability of the resulting sigma-complex (arenium ion) intermediate is a key determinant.

Position of AttackDirecting EffectsStability of Sigma-Complex IntermediatePredicted Outcome
C-2 Favored by pyrrole ring nature; directed ortho by C-3 chloro group.The positive charge can be delocalized over the pyrrole ring and onto the C-3 chlorine atom, providing some resonance stabilization.Most likely position for EAS, though the overall reaction rate will be slow due to deactivating groups.
C-4 Part of the deactivated pyridine ring; directed meta by C-5 cyano group.The positive charge would be placed adjacent to the electron-deficient pyridine nitrogen, which is destabilizing.Unlikely.
C-6 Part of the deactivated pyridine ring; directed meta by C-5 cyano group.The positive charge is further from the pyridine nitrogen but still on a highly deactivated ring.Very unlikely.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is inherently electron-deficient due to the presence of the pyridine nitrogen. This characteristic deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The propensity for SNAr is particularly pronounced at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In the case of this compound, the reaction landscape is further modified by the substituents.

The chlorine atom at the C3 position is a potential leaving group for an SNAr reaction. However, the C3 position is meta to the pyridine nitrogen (N7) and is therefore less activated towards nucleophilic attack compared to the ortho and para positions. Nevertheless, the presence of the potent electron-withdrawing nitrile (-CN) group at the C5 position significantly enhances the electrophilicity of the pyridine ring. This group helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the SNAr mechanism, thereby facilitating the substitution reaction. youtube.com

Nucleophilic aromatic substitutions on pyridine rings often require heat and are commonly performed with nucleophiles such as amines. youtube.com The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity is then restored by the departure of the leaving group, in this case, the chloride ion. While substitution at the 2- and 4-positions of halopyridines is common, reactions at the 3-position are generally less favorable unless strongly activated by other electron-withdrawing groups. youtube.com For the target molecule, the activating effect of the C5-cyano group is crucial for enabling nucleophilic displacement of the C3-chloro substituent.

Reactivity of the Pyrrole Nitrogen (1H) and Pyridine Nitrogen

The this compound molecule possesses two nitrogen atoms with distinct chemical properties, which dictates their involvement in chemical reactions.

Pyrrole Nitrogen (N1): The lone pair of electrons on the pyrrole nitrogen is an integral part of the 6π-electron aromatic system of the pyrrole ring. This delocalization results in the N1 atom being essentially non-basic. However, the hydrogen atom attached to it (the 1H proton) is acidic and can be removed by a strong base.

Pyridine Nitrogen (N7): In contrast, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring. These electrons are not part of the aromatic π-system, making the N7 atom basic and available for protonation or coordination with Lewis acids. researchgate.net

Protonation and Deprotonation Equilibria

The differing electronic nature of the two nitrogen atoms governs the protonation and deprotonation behavior of the molecule. The pyridine nitrogen (N7) is the site of protonation in acidic conditions. The basicity of this nitrogen is, however, significantly influenced by the substituents on the ring. The presence of two electron-withdrawing groups, the chloro group at C3 and the cyano group at C5, is expected to reduce the electron density on the N7 atom, thereby lowering its basicity compared to the unsubstituted 7-azaindole parent molecule.

Conversely, the pyrrole N-H proton is acidic. Strong bases can deprotonate the N1 position to form a resonance-stabilized 7-azaindolyl anion. The acidity of this proton is enhanced by the electron-withdrawing effects of the chloro and cyano substituents, which help to stabilize the resulting negative charge. Studies on various azaindoles have shown that 7-azaindole has the highest acidity among its isomers. researchgate.net

Table 1: Comparative pKa Values of Related Heterocycles

Compound pKa (Conjugate Acid of Pyridine N) pKa (Pyrrole/Indole N-H)
Pyridine 5.25 N/A
Pyrrole -3.8 17.5
7-Azaindole 4.6 16.5
This compound Estimated < 4.6 Estimated < 16.5

Alkylation and Acylation Reactions

Alkylation and acylation reactions can potentially occur at either nitrogen atom, with the site of reaction being highly dependent on the reaction conditions.

Reactions at N1: The most common and synthetically useful alkylations and acylations occur at the pyrrole nitrogen. This is typically achieved by first deprotonating the N-H group with a strong base (e.g., sodium hydride, NaH) to form the corresponding anion. This potent nucleophile can then react with an electrophile, such as an alkyl halide or an acyl chloride, to yield the N1-substituted product. nih.gov This method is a standard procedure for introducing various substituents onto the pyrrole nitrogen of 7-azaindoles and related heterocycles. nih.gov

Reactions at N7: Direct alkylation of the pyridine nitrogen with an alkyl halide can lead to the formation of a quaternary 7-azaindolium salt. This reaction renders the entire ring system more electron-deficient. Acylation of the pyridine nitrogen can also occur, forming an N-acylpyridinium species. However, these reactions are often less synthetically controlled than N1-alkylation following deprotonation. A general procedure for the alkylation of the analogous 7-azaindazole at the N7 position using alkyl halides in butanone without the need for a base has been reported, suggesting that direct N7-alkylation is feasible under certain conditions. researchgate.net

In competitive situations, the choice of reagents and conditions is critical. The use of a strong base will overwhelmingly favor deprotonation and subsequent reaction at N1. In neutral or acidic conditions, reactions with electrophiles are more likely to involve the basic N7 atom.

Rearrangement Reactions in Substituted Pyrrolopyridines

Substituted heterocyclic systems, including pyrrolopyridines, can undergo various rearrangement reactions, often promoted by heat, acid, or base. One of the most notable rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement. wikipedia.org

The Dimroth rearrangement involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. nih.gov The process typically proceeds through a sequence of ring-opening of the initial heterocycle, followed by rotation and re-cyclization to form the isomerized product. wikipedia.org This rearrangement is well-documented for various fused pyrimidine (B1678525) systems, such as imidazo[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines. nih.gov

For a derivative of this compound, a Dimroth-type rearrangement could be envisioned if a suitable exocyclic nitrogen-containing substituent is present on the pyridine ring. For instance, if the chlorine at C3 were substituted by an amino group, and the pyrrole nitrogen (N1) were alkylated, a rearrangement could potentially occur under basic conditions. The mechanism would likely involve the opening of the pyridine ring, leading to an intermediate that could re-close to form an isomeric system. The rate and outcome of such rearrangements are highly dependent on the pH of the medium and the nature of the substituents on the ring system. nih.gov While specific examples for the this compound scaffold are not prominently reported, the potential for such transformations exists based on the reactivity of related heterocyclic systems. nih.govnbuv.gov.ua

Derivatization and Analog Synthesis from the 3 Chloro 1h Pyrrolo 2,3 B Pyridine 5 Carbonitrile Core

Modifications at the Carbonitrile Position (C-5)

The carbonitrile group at the C-5 position is a key functional handle that can be transformed into a variety of other functional groups, significantly altering the electronic and steric properties of the molecule.

The hydrolysis of nitriles is a fundamental transformation in organic synthesis. chemistrysteps.com Under acidic or basic aqueous conditions, the nitrile group of 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org This reaction typically proceeds through an intermediate amide, which can sometimes be isolated under controlled conditions.

The resulting 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a crucial intermediate. It can be readily converted into esters through Fischer esterification with various alcohols or into a wide array of amides by coupling with primary or secondary amines using standard peptide coupling reagents. A palladium-catalyzed, one-pot reaction strategy has been developed for synthesizing 4-aminoindole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives (amides or esters), demonstrating the utility of the carboxylic acid moiety on related heterocyclic systems. acs.orgacs.org

Table 1: Potential Conversions of the C-5 Carbonitrile Group
ReactantReaction ConditionsProduct
This compoundH₃O⁺ or OH⁻, H₂O, Δ3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
This compoundH₂O₂, OH⁻ (Radziszewski reaction)3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidR-OH, H⁺ catalystAlkyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidR¹R²NH, Coupling agents (e.g., T3P, HATU)N¹,N²-substituted-3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Beyond hydrolysis, the nitrile group can undergo other valuable transformations. Reduction of the nitrile, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the corresponding primary amine, 5-(aminomethyl)-3-chloro-1H-pyrrolo[2,3-b]pyridine. chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an intermediate imine, which is then hydrolyzed to afford the aldehyde, 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. chemistrysteps.com

Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile provides a direct route to ketones. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate imine salt, which upon aqueous workup, hydrolyzes to the corresponding ketone derivative. These reactions significantly expand the synthetic utility of the C-5 carbonitrile.

Functionalization of the Pyrrole (B145914) Ring (e.g., at C-2, C-3)

The pyrrole ring of the 7-azaindole (B17877) core is electron-rich and generally reactive towards electrophiles.

In the 1H-pyrrolo[2,3-b]pyridine system, the C-3 position is the most reactive site for electrophilic substitution. rsc.org However, in the parent compound, this position is already occupied by a chloro substituent. Consequently, functionalization efforts on the pyrrole ring must target the C-2 position. Direct electrophilic alkylation or arylation at C-2 is challenging. A more effective strategy involves metallation at the C-2 position followed by quenching with an electrophile. For instance, lithiation of the 7-azaindole core, often directed by an N-1 protecting group, can generate a C-2 lithio species that reacts with various electrophiles like alkyl halides or aldehydes. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing aryl and heteroaryl substituents. While direct C-H activation at C-2 is one possibility, a more common approach involves pre-functionalization of the C-2 position with a halide (e.g., iodide). For example, a synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines was developed starting from 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. nih.gov This intermediate undergoes Suzuki coupling with various phenylboronic acids at the C-2 position, demonstrating the viability of this strategy for installing aryl groups on the pyrrole ring of the 7-azaindole scaffold. nih.gov Similar cross-coupling methodologies, such as Stille, Heck, or Sonogashira reactions, could also be employed. nih.govunl.pt

Table 2: Representative Functionalization Reactions at the C-2 Position
Starting Material (Analog)Reaction TypeConditionsProduct Type
N-protected 3-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileSuzuki CouplingAr-B(OH)₂, Pd catalyst (e.g., Pd₂(dba)₃), base2-Aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
N-protected this compoundLithiation/Alkylation1) n-BuLi or LDA; 2) R-X (alkyl halide)2-Alkyl-3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

As previously noted, electrophilic halogenation of the 7-azaindole ring occurs preferentially at the C-3 position. rsc.org Since this position is blocked in this compound, further halogenation on the pyrrole ring is not straightforward. Direct electrophilic attack at the C-2 position is generally not observed. Therefore, introducing another halogen onto the pyrrole ring would likely require an indirect approach, such as the C-2 lithiation followed by reaction with a halogenating agent (e.g., I₂, Br₂, or C₂Cl₆) as described in the section above.

Functionalization of the Pyridine (B92270) Ring (e.g., at C-4, C-6)

The pyridine ring of the 7-azaindole nucleus is electron-deficient and can be functionalized through several methods, most notably nucleophilic aromatic substitution (SNAr) if an appropriate leaving group is present.

While the parent compound lacks a leaving group on the pyridine ring, synthetic strategies can introduce one. For instance, starting from a different precursor to generate a 4-chloro or 6-chloro analog of this compound would open up pathways for SNAr reactions. It has been demonstrated that 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile intermediates that allow for the synthesis of 4-substituted 7-azaindole derivatives by simple nucleophilic displacement of the 4-substituent with nucleophiles like phenolates. researchgate.net

Another established strategy to activate the pyridine ring towards nucleophilic attack is through N-oxidation. Treatment of a 7-azaindole with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) forms the corresponding N-oxide. This modification activates the C-4 and C-6 positions for nucleophilic substitution. Subsequent reaction with various nucleophiles can introduce substituents at these positions. researchgate.netresearchgate.net This method has been used to introduce chloro, bromo, iodo, cyano, and thiocyanato groups into the pyridine ring of 7-azaindole. researchgate.net

Table 3: Potential Functionalization Reactions on the Pyridine Ring
Starting Material (Analog)Reaction TypeConditionsProduct Type
4,6-dichloro-3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrileNucleophilic Aromatic Substitution (SNAr)Nu-H (e.g., R-OH, R-NH₂, R-SH), Base4- or 6-substituted derivatives
This compound N-oxideNucleophilic Substitutione.g., POCl₃, PCl₅4- and/or 6-chloro derivatives

Substitution of the Chloro Group at C-3

The chloro substituent at the C-3 position of the 7-azaindole nucleus is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. While the C-3 position is known to be susceptible to electrophilic substitution like halogenation and nitration, the chloro group itself is an excellent leaving group for transition metal-catalyzed C-C and C-heteroatom bond formations. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methodologies, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, are instrumental in modifying the 3-position. preprints.orgnih.gov These reactions allow for the formation of C-C and C-N bonds, respectively, under relatively mild conditions with high functional group tolerance. wikipedia.orgst-andrews.ac.uk

The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups at the C-3 position. The general reaction involves the coupling of the 3-chloro-pyrrolopyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. While specific examples for the 3-chloro-5-carbonitrile derivative are not extensively detailed, the reactivity of other substituted chloro-pyrrolopyridines demonstrates the feasibility of this approach. For instance, Suzuki-Miyaura couplings have been successfully performed on related scaffolds, such as the coupling of arylboronic acids with 4-chloro-7-azaindole (B22810) derivatives. nih.gov

Below is a representative table of conditions used for Suzuki-Miyaura couplings on related halo-pyrrolopyridine scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halo-pyrrolopyridine Scaffolds

Starting Material Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Ref
4-chloro-2-iodo-1-SEM-pyrrolopyridine Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/Water 100 - nih.gov
4-chloro-2-iodo-1-SEM-pyrrolopyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/Water 100 - nih.gov

Data extracted from syntheses of related heterocyclic compounds to illustrate typical reaction conditions.

Introduction of Amino and Other Heteroatom-Containing Groups

The introduction of nitrogen, sulfur, and other heteroatom-containing moieties at the C-3 position significantly expands the structural and functional diversity of the pyrrolopyridine core.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for forging C-N bonds by coupling aryl halides with a wide range of amine nucleophiles. wikipedia.orgmdpi.com This palladium-catalyzed reaction is highly effective for converting 3-chloro-pyrrolopyridines into their 3-amino counterparts. The reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base. This methodology has been successfully applied to the amination of chloro-pyrrolopyridines, demonstrating its utility for the target scaffold. nih.gov

Introduction of Sulfur Moieties:

Beyond nitrogen, other heteroatoms can be introduced. For example, a regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been developed. rsc.org This transition-metal-free reaction utilizes sulfonyl chlorides and is promoted by tetra-n-butylammonium iodide (TBAI), which serves dual roles as a promoter and desulfonylation reagent. rsc.org This method provides a direct route to 3-thio-7-azaindole derivatives. The electron-withdrawing nature of the 5-carbonitrile group on the target molecule is expected to be compatible with this transformation.

Table 2: Examples of Heteroatom Introduction on the 7-Azaindole Scaffold

Reaction Type Starting Material Reagent Catalyst/Promoter Product Type Ref
Buchwald-Hartwig Amination 4-chloro-1-SEM-pyrrolopyridine N-Benzylmethylamine Pd(OAc)₂ / RuPhos 4-(N-Benzylmethylamino) derivative nih.gov

This table illustrates methods applicable for heteroatom introduction on the pyrrolopyridine core.

N-Substitution on the Pyrrole Nitrogen (N-1)

Modification at the N-1 position of the pyrrole ring is a crucial strategy for modulating the electronic properties of the heterocyclic system and for introducing functionalities that can interact with biological targets. This can be achieved through the introduction of either removable protecting groups or permanent substituents.

Introduction of Protecting Groups and Their Influence on Reactivity

Protecting the N-1 nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions and to direct reactivity to other positions on the ring. google.com The choice of protecting group can significantly influence the electron density of the pyrrole ring and, consequently, its reactivity in subsequent steps.

Commonly used protecting groups for the 7-azaindole nitrogen include:

Sulfonyl Groups: Benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts) groups are frequently employed. nih.gov These electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, which can be advantageous for controlling regioselectivity in reactions like C-H functionalization. rsc.org However, their strong electron-withdrawing nature can also deactivate the ring, hindering certain electrophilic substitutions or metal-catalyzed reactions. acs.orgchemicalforums.com

Carbamate Groups: The Boc (tert-butoxycarbonyl) group is another common choice, offering milder deprotection conditions compared to sulfonyl groups.

Alkylsilyl Groups: The trimethylsilylethoxymethyl (SEM) group has been used, though challenges in its removal have been reported, sometimes leading to side products. nih.gov

Alkyl Groups: Benzyl (Bn) groups can serve as protecting groups and are generally considered less electronically perturbing than sulfonyl groups. chemicalforums.com

The removal of these protecting groups is a key consideration. Sulfonyl groups can be cleaved with strong bases like aqueous NaOH or fluoride (B91410) sources such as tetra-n-butylammonium fluoride (TBAF). google.com

Synthesis of N-substituted Derivatives

Beyond temporary protection, the N-1 position can be permanently functionalized with a variety of alkyl and aryl groups. This is typically achieved via N-alkylation or N-arylation reactions.

N-Alkylation: The deprotonated pyrrole nitrogen is a potent nucleophile that readily reacts with alkyl halides or other alkyl electrophiles. researchgate.net Iridium-catalyzed N-allylation has also been reported, providing access to chiral N-substituted 7-azaindoles with high enantioselectivity. mdpi.com

N-Arylation: The introduction of aryl groups at the N-1 position is often accomplished using copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination conditions. These methods allow for the coupling of the 7-azaindole nitrogen with a range of aryl halides. nih.gov

Table 3: Methods for N-Substitution of 7-Azaindoles

Reaction Type Substrate Reagent Catalyst Product Ref
N-Alkylation 7-Azaindazole Alkyl halides None (mild conditions) N7-alkyl-7-azaindazole researchgate.net
N-Allylation 7-Azaindole Allylic carbonate Iridium complex N-allyl-7-azaindole mdpi.com
N-Arylation 7-Azaindole Aryl iodide CuO / TBAB N-aryl-7-azaindole nih.gov

Note: The table includes examples from 7-azaindole and the related 7-azaindazole to show the breadth of N-substitution methodologies.

Stereochemical Considerations in Pyrrolopyridine Derivatization

The synthesis of derivatives from the this compound core can lead to the formation of stereocenters, making stereochemical control an important aspect of analog design. When a compound is desired as a single enantiomer, it can be obtained through stereospecific synthesis, chiral resolution of an intermediate, or enantioselective catalysis. google.com

Stereocenters can be introduced in several ways:

Substitution at N-1: The use of chiral alkylating agents or enantioselective catalytic methods, such as the iridium-catalyzed N-allylation of indoles, can generate products with high enantiomeric excess (ee). mdpi.com

Substitution at C-3: If the group being introduced at the C-3 position contains a stereocenter, a mixture of diastereomers may be formed unless a chiral catalyst or starting material is used.

Modification of Substituents: Subsequent reactions on substituents attached to the pyrrolopyridine core can also create stereocenters. For example, the reduction of a ketone to a secondary alcohol on a side chain will generate a new chiral center. In one study, the reaction of a 7-azaindole derivative with a Grignard reagent produced a 1:1 mixture of diastereomers, highlighting the need for stereocontrolled methods. nih.gov

While the principles of asymmetric synthesis are well-established, specific studies focusing on the stereoselective derivatization of the this compound core itself are not extensively documented. However, the application of known enantioselective methods for C-N, C-C, and C-O bond formation is a viable strategy for accessing chiral analogs.

Advanced Spectroscopic and Structural Characterization Methodologies for this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Detailed research findings, including specific chemical shifts for ¹H NMR and ¹³C NMR, 2D NMR correlations, mass spectrometry fragmentation patterns, specific infrared absorption frequencies, and X-ray crystallographic data, are absent from the reviewed sources.

General principles of these analytical techniques can predict the expected spectral features for this molecule. For instance, in ¹H NMR, signals corresponding to the protons on the pyrrole and pyridine rings would be expected. ¹³C NMR would show distinct peaks for each unique carbon atom, including the carbon of the nitrile group. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight (177.59 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. Infrared spectroscopy would likely reveal a sharp absorption band characteristic of the nitrile (C≡N) functional group. X-ray crystallography, if a suitable crystal could be obtained, would provide precise bond lengths and angles, confirming the planar, fused-ring structure.

However, without access to published experimental data, a detailed and scientifically accurate article with the required data tables and in-depth research findings for this compound cannot be generated at this time. The creation of such an article would require performing the actual laboratory experiments and characterization.

Advanced Spectroscopic and Structural Characterization Methodologies

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in determining the purity of "3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile" and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for achieving high-resolution separations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized heterocyclic compounds. For pyrrolo[2,3-b]pyridine derivatives, reversed-phase HPLC is commonly utilized. This method allows for the separation of the target compound from impurities and starting materials based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Related Pyrrolo[2,3-b]pyridine Compounds

ParameterDescription
Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Flow Rate Typically in the range of 0.5-1.5 mL/min.
Detection UV detection at a wavelength where the chromophore of the pyrrolo[2,3-b]pyridine core absorbs strongly (e.g., 254 nm).
Purity Assessment Purity is often reported to be ≥95% for use in further applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of "this compound" and identifying any impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, which aids in their structural elucidation.

Table 2: Typical LC-MS Operational Parameters for Pyrrolo[2,3-b]pyridine Derivatives

ParameterDescription
Chromatography Utilizes HPLC or UPLC for separation prior to mass analysis.
Ionization Source Electrospray ionization (ESI) is commonly used in either positive or negative ion mode to generate charged molecules.
Mass Analyzer Quadrupole, time-of-flight (TOF), or ion trap analyzers are frequently employed.
Data Acquired Provides the mass of the parent ion, which should correspond to the calculated molecular weight of the target compound, and the masses of any detected impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly useful for high-throughput screening and purity determination where speed and resolution are critical.

Table 3: General UPLC Conditions for High-Throughput Analysis of Heterocyclic Compounds

ParameterDescription
Column Sub-2 µm particle size C18 or similar reversed-phase column.
System A UPLC system capable of handling high backpressures.
Mobile Phase Similar to HPLC, often a fast gradient of acetonitrile and water with appropriate additives.
Flow Rate Optimized for the smaller column dimensions, typically in the range of 0.3-0.6 mL/min.
Advantages Faster run times, improved peak resolution, and lower solvent consumption compared to HPLC.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For "this compound," CHN analysis is particularly relevant. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₄ClN₃). A close correlation between the found and calculated values is a strong indicator of the compound's purity and correct elemental composition. For a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, elemental analysis was reported with calculated values of C 42.67%, H 2.56%, and N 14.22%, and the found values were C 42.58%, H 2.62%, and N 14.09% nih.gov.

Table 4: Theoretical Elemental Composition of this compound (C₈H₄ClN₃)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01896.0854.10%
HydrogenH1.0144.042.28%
ChlorineCl35.45135.4519.97%
NitrogenN14.01342.0323.67%
Total 177.59 100.00%

In a typical elemental analysis report, the "found" values would be expected to be within ±0.4% of these calculated percentages to confirm the compound's identity and purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. For a molecule such as 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, these methods can predict a wide range of properties, from geometric parameters to electronic and spectroscopic features.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Simulate Spectroscopic Data: Generate theoretical vibrational (infrared and Raman) and electronic (UV-Vis) spectra that can be compared with experimental data to confirm the molecular structure.

While specific DFT studies on this compound are not prominently available in the surveyed literature, this method is a standard approach for characterizing similar heterocyclic compounds.

Ab Initio Methods (e.g., MP2)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is one such method that improves upon the Hartree-Fock approximation by including electron correlation.

For this compound, MP2 calculations would offer a higher level of accuracy for:

Energy Calculations: Providing more precise total energy values and relative energies of different isomers or conformers.

Intermolecular Interactions: Accurately describing non-covalent interactions, which is important for understanding the compound's behavior in a condensed phase or in biological systems.

Detailed ab initio studies specifically targeting this compound have not been identified in the public literature.

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the molecular orbitals of this compound would provide significant insights into its chemical reactivity and electronic transitions.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electron Density Distribution: MO analysis can map the electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This is visualized through molecular electrostatic potential (MEP) maps, which indicate sites susceptible to electrophilic or nucleophilic attack.

A comprehensive MO analysis for this compound would require dedicated computational studies, which are not currently available in published research.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. However, computational methods can be used to:

Identify Stable Conformers: Even in seemingly rigid structures, minor conformational changes can exist. Computational scans of rotatable bonds can identify the lowest energy conformers.

Determine Energy Barriers: Calculate the energy barriers to rotation between different conformers, providing information on the molecule's flexibility at different temperatures.

Specific research detailing the conformational analysis and energy landscapes of this compound is not found in the existing scientific literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound could reveal:

Behavior in Solution: Simulate the molecule's interactions with solvent molecules, providing insights into its solvation properties.

Intermolecular Interactions: In a simulation of multiple molecules, MD can model the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the compound's solid-state structure and bulk properties.

Binding to Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can be used to study its binding stability and dynamics within the active site of a target protein. While such simulations have been performed for other pyrrolopyridine derivatives, specific studies on this compound are not documented.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, this could involve:

Mapping Reactive Sites: Using the results from DFT and MO analysis (e.g., MEP maps, Fukui functions), it is possible to predict which sites on the molecule are most likely to undergo electrophilic or nucleophilic attack.

Modeling Reaction Mechanisms: Computational methods can be used to model the transition states and reaction pathways of potential reactions, helping to understand the selectivity (e.g., regioselectivity, stereoselectivity) of a transformation.

Predictive modeling studies specifically focused on the reactivity and selectivity of this compound have not been found in the reviewed literature.

Computational Approaches for Enzyme-Substrate Interactions (e.g., nitrile reductase queF)

While specific computational studies detailing the interaction between this compound and the enzyme nitrile reductase queF are not extensively documented in peer-reviewed literature, the methodologies for analyzing such interactions are well-established. The nitrile reductase queF is a unique enzyme, noted for being the only one known to catalyze the four-electron reduction of a nitrile group to a primary amine. nih.govnih.govresearchgate.net Its natural substrate is 7-cyano-7-deazaguanine (preQ₀), a nitrile-containing heterocyclic compound. nih.govdrew.edu Computational studies on QueF with its native substrate provide a clear framework for how a potential interaction with other nitrile-containing compounds, such as this compound, would be theoretically investigated.

These computational approaches are crucial for elucidating the enzyme's complex mechanism, understanding substrate specificity, and guiding protein engineering efforts. nih.govrsc.org The primary methods employed include molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov

Molecular Docking and Homology Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (substrate) when bound to a receptor (enzyme) to form a stable complex. For nitrile reductase QueF, docking studies would be the initial step to assess whether this compound can physically fit into the active site. These simulations calculate the binding energy and identify key interactions like hydrogen bonds and van der Waals forces between the ligand and amino acid residues. nih.gov

In cases where a crystal structure is unavailable for a specific QueF variant (e.g., from Escherichia coli), homology modeling is first employed to build a three-dimensional model of the enzyme based on the known structure of a related protein (e.g., from Vibrio cholerae). nih.govresearchgate.net This model is then used for docking studies to identify crucial binding interactions and guide site-directed mutagenesis experiments. nih.gov

Molecular Dynamics (MD) Simulations

Following docking, molecular dynamics (MD) simulations are used to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.comresearchgate.net MD simulations provide insights into the conformational changes that occur upon substrate binding and the stability of the complex. For the QueF enzyme, MD simulations have been instrumental in understanding the mobility of a flexible hairpin loop that contains a critical cysteine residue essential for catalysis. nih.govrcsb.org These simulations can reveal how the binding of the substrate and the cofactor NADPH stabilizes the active site, preparing it for the chemical reaction. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

To investigate the chemical reaction mechanism itself, hybrid QM/MM calculations are employed. This method treats the chemically active region of the enzyme's active site (e.g., the substrate and key catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov

For nitrile reductase QueF, QM/MM simulations have been used to model the formation of a covalent thioimide intermediate, which is a key step in the proposed catalytic mechanism. nih.govresearchgate.net In this mechanism, a catalytic cysteine residue attacks the carbon atom of the substrate's nitrile group. nih.govdrew.edunih.gov QM/MM can elucidate the transition state of this reaction and calculate the energy barriers involved, providing detailed mechanistic insights that are not achievable with classical MD simulations alone. nih.gov

The table below summarizes the application of these computational methods to the study of nitrile reductase QueF.

Table 1: Computational Methods for Studying Nitrile Reductase QueF

Method Purpose Key Findings for QueF and its Natural Substrate
Homology Modeling To create a 3D model of the enzyme when no experimental structure is available. Generated a model of E. coli QueF to identify key residues in the active site. nih.govresearchgate.net
Molecular Docking To predict the binding pose and affinity of a substrate in the enzyme's active site. Identified potential binding interactions between the preQ₀ substrate and active site residues. nih.gov
Molecular Dynamics (MD) Simulations To study the dynamic stability of the enzyme-substrate complex and conformational changes. Revealed significant mobility in the catalytic loop and explored the binding of the NADPH cofactor. nih.govrcsb.orgnih.gov

| Hybrid QM/MM Calculations | To model the chemical reaction, including bond formation/breaking and transition states. | Provided evidence for the formation of a covalent thioimide adduct between the substrate and a catalytic cysteine residue (Cys194). nih.govresearchgate.net |

Research has shown that QueF has high substrate specificity, and its active site is finely tuned for its natural substrate, preQ₀. nih.govdrew.edu Computational and experimental studies have identified several key amino acid residues that are essential for binding and catalysis.

The table below details some of the critical residues in the QueF active site and their roles as determined by computational and experimental studies.

Table 2: Key Active Site Residues in Nitrile Reductase QueF

Residue (in V. cholerae) Proposed Role Reference
Cys194 Forms a covalent thioimide intermediate with the nitrile carbon of the substrate. nih.govnih.gov
His233 Acts as a proton donor during the reduction process. nih.govnih.gov
Asp102 Plays a role in the delivery of the fourth proton to the substrate. nih.govnih.gov

| Phe232 | Involved in substrate binding, likely through stacking interactions with the substrate's ring system. | nih.gov |

These computational approaches provide a powerful toolkit to investigate the potential interaction of this compound with nitrile reductase queF. Such studies would be necessary to determine if the compound could act as a substrate or an inhibitor, and to guide any potential efforts to engineer the enzyme for new biocatalytic applications. rsc.org

Applications in Chemical Research Non Clinical

Building Block in Complex Chemical Synthesis

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a privileged structure in chemical synthesis due to its structural similarity to biologically relevant molecules like indoles and purines. nih.govpharmablock.com The presence of reactive sites on substituted azaindoles like 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile makes it a valuable precursor for creating intricate molecular architectures.

The 7-azaindole core is a foundational element for constructing a wide array of advanced heterocyclic systems. rsc.orgresearchgate.net Synthetic chemists utilize functionalized azaindoles to build polycyclic structures through various synthetic strategies. researchgate.netresearchgate.net For instance, the chlorine atom at the 3-position and the nitrile group at the 5-position of the target compound can be selectively targeted for modification. The chlorine can be displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, leading to the formation of diverse and complex heterocyclic scaffolds. ajol.infonih.gov Research has demonstrated the synthesis of various pyrrolo[2,3-b]pyridine derivatives which can be further elaborated into more complex structures. ajol.inforsc.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Pyrrolopyridine Precursors

Precursor TypeReaction TypeResulting ScaffoldReference
Halogenated 7-azaindoleSuzuki-Miyaura Cross-CouplingAryl-substituted 7-azaindoles nih.govnih.gov
Amino-pyrrolopyridineCyclocondensationPyrrolo[2,3-d]pyrimidines ajol.info
Iodinated 7-azaindoleBuchwald-Hartwig AminationAmino-substituted 7-azaindoles nih.gov
Substituted aminopyridinesAnnulative Coupling with AlkynesFunctionalized 7-azaindoles researchgate.net

The creation of compound libraries is a cornerstone of modern chemical research, enabling the high-throughput screening of molecules for various applications. The distinct functional groups on this compound make it an ideal starting point for combinatorial synthesis. The chloro and nitrile groups offer orthogonal reactivity, allowing for sequential or parallel modifications to generate a large number of distinct derivatives. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently employed to introduce diversity at the position of the chlorine atom. nih.govnih.gov Simultaneously, the nitrile group can be transformed into amides, amines, or carboxylic acids, further expanding the chemical space of the resulting library. nih.gov This approach facilitates the rapid assembly of libraries of complex molecules built upon the 7-azaindole core. nih.govmdpi.com

Probes for Mechanistic Enzymology

Nitrile-containing compounds are found in numerous natural products and pharmaceuticals and are substrates for a variety of enzymes. researchgate.netnih.gov This makes synthetic nitrile-containing heterocycles potential tools for studying enzyme mechanisms.

Nitrile reductase (QueF) is an enzyme involved in the biosynthesis of queuosine, a modified nucleoside. It catalyzes the reduction of a nitrile group to a primary amine on its natural substrate, 7-cyano-7-deazaguanine (preQ₀). nih.gov While preQ₀ is a pyrrolo[2,3-d]pyrimidine derivative, the structural similarities between this scaffold and the pyrrolo[2,3-b]pyridine core of this compound suggest its potential use as a substrate analog. By modifying the natural substrate, researchers can probe the substrate specificity and binding requirements of the enzyme. Although specific studies employing this compound as a QueF substrate analog are not widely documented, the general principle of using synthetic analogs to understand enzyme function is well-established in mechanistic enzymology.

The introduction of a synthetic analog like this compound into an enzyme's active site can provide valuable information about its chemical environment and catalytic mechanism. acs.org The nitrile group can act as a spectroscopic probe or interact with active site residues. nih.govrsc.org The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, potentially influencing its binding affinity and reactivity within the active site. Such studies are crucial for understanding how enzymes recognize and process their substrates, and for the rational design of enzyme inhibitors. acs.org

Development of New Synthetic Reagents and Catalysts

The unique electronic and structural features of the pyrrolo[2,3-b]pyridine scaffold can be exploited in the development of novel reagents and catalysts. The nitrogen atoms in the bicyclic system can act as ligands for metal centers, forming complexes with potential catalytic activity.

While the direct application of this compound in this area is not extensively reported, related pyrrole-pyridine based structures have been successfully used to create ligands for transition metal catalysts. cjcatal.comnih.govnih.gov These catalysts have shown activity in various organic transformations, including olefin polymerization. cjcatal.com The development of catalysts based on protic pyrazole (B372694) ligands, which share some structural features with azaindoles, further highlights the potential for N-heterocycles in catalysis. mdpi.com Future research may explore the derivatization of compounds like this compound to create novel ligand systems for a range of catalytic applications.

Potential in Materials Science Chemistry

While some pyrrolopyridine derivatives have been investigated for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), there is no specific research detailing the use of this compound for such applications. pipzine-chem.com The electronic properties of the pyrrolopyridine scaffold suggest theoretical potential for use in organic semiconductors or as dyes, but experimental data for this specific compound is not available. A chemical supplier website lists "this compound" in a category that includes OLED materials, but provides no further details or research to substantiate this. ambeed.com

Application in Agrochemical Chemistry

Similarly, a direct application of this compound in agrochemical chemistry, such as in herbicides, fungicides, or insecticides, is not documented in the reviewed literature. The pyridine (B92270) ring is a common feature in many agrochemicals, and various pyridine derivatives are known to have pesticidal properties. researchgate.netnbinno.com However, research and patents in this area focus on other derivatives of the pyrrolopyridine and related heterocyclic systems. acs.org

A patent for a MASP-2 inhibitor mentions this compound, but this is in the context of pharmaceutical applications and not agrochemicals. google.com Another patent related to bifunctional heterocyclic compounds also lists the chemical, but does not specify its use in an agrochemical context. google.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. Future investigations should prioritize the discovery of novel synthetic routes to 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile that align with the principles of green chemistry.

Current synthetic strategies for related azaindole scaffolds often rely on multi-step sequences involving transition-metal-catalyzed cross-coupling reactions, which, while effective, can generate significant waste. rsc.orgorganic-chemistry.org Future work could focus on one-pot, multi-component reactions (MCRs) that construct the heterocyclic core in a single, efficient operation. scielo.org.mxmdpi.com Such approaches increase atom economy and reduce the need for intermediate purification steps.

Furthermore, the exploration of green solvents and catalysts is a critical research direction. Methodologies utilizing water as a solvent or employing reusable, biodegradable catalysts like β-cyclodextrin have been successfully applied to the synthesis of other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, and could be adapted for this scaffold. rsc.org Microwave-assisted synthesis, another green chemistry tool, could also be employed to accelerate reaction times and improve yields. nih.gov

Table 1: Comparison of Potential Synthetic Approaches
ApproachPotential AdvantagesKey Research Challenge
One-Pot Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. scielo.org.mxIdentifying suitable starting materials and reaction conditions for convergent synthesis.
Biomimetic Catalysis (e.g., β-cyclodextrin)Use of non-toxic, reusable catalysts in aqueous media. rsc.orgAdapting catalyst-substrate compatibility for the specific azaindole core.
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control. nih.govOptimizing parameters to avoid degradation of the sensitive heterocycle.
C-H Bond FunctionalizationAvoids pre-functionalized starting materials, increases step economy. researchgate.netAchieving high regioselectivity on the electron-deficient pyridine (B92270) ring.

Mechanistic Studies of Under-Explored Reactions

The this compound molecule possesses multiple reactive sites, yet the mechanistic details of their transformations are not well understood. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing further molecular diversity. researchgate.neteurekaselect.com

Recent studies on SNAr reactions with other azole nucleophiles have revealed that the mechanism is not always a simple stepwise process but can exist on a continuum, including concerted and borderline pathways. nih.govacs.org Investigating the SNAr mechanism at the C3 position of this specific 7-azaindole (B17877) derivative would provide fundamental insights into its reactivity. Such studies could involve kinetic isotope effect (KIE) experiments and computational modeling to elucidate the transition state, which would be invaluable for optimizing reaction conditions and predicting the outcomes with various nucleophiles.

The reactivity of the nitrile group at the C5 position, especially in concert with the fused heterocyclic system, also presents an area ripe for mechanistic exploration. Reactions such as hydrolysis, reduction, or cycloadditions involving the nitrile could be systematically studied to understand how the electronic properties of the 7-azaindole core influence its reactivity.

Development of Chiral Derivatives and Enantioselective Syntheses

Chirality is a fundamental feature of many pharmaceuticals. The development of chiral derivatives of this compound represents a significant and unexplored research avenue. This could be achieved by introducing chiral substituents via the reactive chloro or nitrile functionalities.

A more advanced approach would be the development of catalytic, enantioselective methods for synthesizing chiral 7-azaindole derivatives. For related heterocyclic compounds like pyrrolopyrimidines, asymmetric hydrogenation has been used to produce enantiomerically enriched intermediates. google.com Future research could focus on developing asymmetric catalysts for reactions that create stereocenters on substituents attached to the 7-azaindole core. This would allow for the synthesis of specific enantiomers, which is crucial for investigating their differential biological activities and developing stereochemically pure drug candidates.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating discovery. For this compound, advanced computational modeling is an entirely unexplored field.

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, aromaticity, and reactivity of the molecule. rsc.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, calculate the energies of reaction intermediates and transition states to clarify reaction mechanisms, and predict spectroscopic properties to aid in characterization. nih.govrsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like CoMFA and CoMSIA, could be applied if a series of derivatives were synthesized and tested for a specific biological activity. researchgate.net These models correlate the three-dimensional structural features of molecules with their biological potency, providing predictive models to guide the design of new, more active compounds. Such an approach has been successfully used for other 7-azaindole derivatives acting as kinase inhibitors. researchgate.net

Exploration of New Chemical Applications Beyond Current Scope

While the 7-azaindole scaffold is a well-known pharmacophore, particularly for kinase inhibitors, the potential applications of this compound could extend far beyond this area. nih.govrsc.org Its unique electronic properties and multiple functionalization points make it an attractive candidate for exploration in materials science and as a chemical probe.

The fused aromatic system, capable of participating in π-π stacking and hydrogen bonding, suggests potential applications in the development of novel organic materials. researchgate.net For instance, it could serve as a building block for coordination polymers or as a core for organic light-emitting diodes (OLEDs), where 7-azaindole has shown promise as a blue emitter. researchgate.net

The nitrile and chloro groups also serve as versatile handles for attaching fluorophores or other reporter groups. This opens up the possibility of developing molecular probes for biological imaging or chemical sensors. Given that 7-azaindole derivatives have been identified as inhibitors of protein-protein interactions, such as the SARS-CoV-2 spike-hACE2 interaction, fluorescently labeled versions could be used to study these processes in real-time. nih.gov

Table 2: Potential New Applications for Future Exploration
Application AreaRationaleKey Functional Features
Materials SciencePotential as a blue emitter for OLEDs or as a ligand for coordination polymers. researchgate.netFused aromatic core, hydrogen bonding capability, sites for polymerization.
Biological ProbesCan be functionalized with fluorophores to visualize biological targets and processes. nih.govChloro and nitrile groups act as handles for bioconjugation.
Novel PharmacophoresExploring inhibitory activity against new target classes beyond kinases, such as helicases or protein-protein interactions. nih.govnih.govRigid scaffold with diverse functional groups for binding interactions.
AgrochemicalsNitrogen-containing heterocycles are common in agrochemicals; potential for new herbicides or fungicides.Bioisostere of natural indole (B1671886) with unique substitution pattern.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?

Synthesis typically involves cyclocondensation of substituted precursors or late-stage functionalization. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce aryl groups to the pyrrolopyridine core, as demonstrated in . Chlorination at the 3-position may utilize reagents like NN-chlorosuccinimide (NIS) under controlled conditions, followed by purification via silica gel chromatography .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • ¹H/¹³C NMR : Assigns proton environments and carbon signals (e.g., aromatic protons at δ 8.5–9.0 ppm and nitrile carbons at ~115 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C8H4ClN3\text{C}_8\text{H}_4\text{ClN}_3: 178.0165) .
  • X-ray crystallography : Resolves bond angles and regiochemistry, though limited by crystal availability .

Q. How can researchers validate the purity of synthesized this compound?

Purity is assessed via reverse-phase HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) with UV visualization. emphasizes the importance of solvent system optimization (e.g., ethyl acetate/hexane gradients) to isolate byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data among derivatives?

Discrepancies may arise from assay variability (e.g., cell-line specificity) or impurities. Solutions include:

  • Dose-response profiling : Establish EC₅₀ values across multiple assays .
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cellular) .
  • HPLC-MS validation : Confirm compound integrity post-biological testing .

Q. How can computational models predict the biological targets of this compound?

  • Molecular docking : Screens against kinase or GPCR targets using software like MOE or AutoDock. highlights the role of the nitrile group in hydrogen bonding with catalytic lysine residues .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity trends. Chlorine’s electron-withdrawing effect enhances target affinity in some kinase inhibitors .

Q. What methodologies control regioselectivity in electrophilic substitutions on the pyrrolopyridine core?

Regioselectivity is influenced by:

  • Directing groups : Sulfonyl protecting groups (e.g., phenylsulfonyl) block the 1-position, enabling halogenation at the 3- or 5-positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nitration at electron-rich positions .
  • Temperature : Lower temperatures (–20°C) reduce kinetic competition in multi-step reactions .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

  • Substituent variation : Introduce halogens, alkyl, or aryl groups at the 3- or 5-positions (e.g., ’s 3-phenyl derivatives) .
  • Bioisosteric replacement : Replace the nitrile with carboxyl or amide groups to modulate solubility .
  • Enzymatic assays : Test inhibition of kinases (e.g., JAK2) or antimicrobial targets .

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Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.